molecular formula C14H15BrN4S2 B4927867 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-methylpyridin-2-yl)-1,3-thiazol-2-amine;hydrobromide

4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-methylpyridin-2-yl)-1,3-thiazol-2-amine;hydrobromide

Cat. No.: B4927867
M. Wt: 383.3 g/mol
InChI Key: DHUPIVWQUGOQPO-UHFFFAOYSA-N
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Description

4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-methylpyridin-2-yl)-1,3-thiazol-2-amine;hydrobromide is a synthetic organic compound It is characterized by the presence of thiazole and pyridine rings, which are common motifs in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-methylpyridin-2-yl)-1,3-thiazol-2-amine;hydrobromide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions: Introducing the dimethyl and methylpyridinyl groups through nucleophilic substitution reactions.

    Final Assembly: Coupling the thiazole and pyridine rings under specific conditions, followed by purification steps.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole rings.

    Reduction: Reduction reactions could target the nitrogen atoms in the thiazole and pyridine rings.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the methyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.

Biology

In biological research, it may serve as a probe or ligand in studies involving enzyme interactions or receptor binding.

Medicine

Industry

In the industrial sector, the compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-methylpyridin-2-yl)-1,3-thiazol-2-amine;hydrobromide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1).

    Pyridine Derivatives: Compounds with pyridine rings, such as nicotinamide (vitamin B3).

Uniqueness

The uniqueness of 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-methylpyridin-2-yl)-1,3-thiazol-2-amine;hydrobromide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-methylpyridin-2-yl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4S2.BrH/c1-8-4-5-15-12(6-8)18-14-17-11(7-19-14)13-9(2)16-10(3)20-13;/h4-7H,1-3H3,(H,15,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUPIVWQUGOQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NC(=CS2)C3=C(N=C(S3)C)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195856
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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